6-Isopropoxynicotinonitrile
Overview
Description
6-Isopropoxynicotinonitrile is a specialty chemical . It is used in various applications, including as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular formula of 6-Isopropoxynicotinonitrile is C9H10N2O . The InChI code is 1S/C9H10N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3 .Physical And Chemical Properties Analysis
6-Isopropoxynicotinonitrile has a molecular weight of 162.19 . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
6-Isopropoxynicotinonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of drugs that target a range of diseases. For instance, nicotinonitrile derivatives are key components in drugs like Bosutinib and Neratinib, which are used in cancer therapy .
Biological Activity
Research indicates that nicotinonitrile derivatives exhibit significant biological activities. This includes potential therapeutic effects such as anti-inflammatory, analgesic, and antipyretic properties. The isopropoxy group in 6-Isopropoxynicotinonitrile could be crucial in enhancing these biological activities .
Medicinal Chemistry
In medicinal chemistry, 6-Isopropoxynicotinonitrile serves as a precursor for compounds with medicinal properties. It’s involved in the development of new molecules that may lead to treatments for cardiovascular diseases and other conditions .
Material Science
Beyond its biological applications, 6-Isopropoxynicotinonitrile derivatives are used in material science. They serve as building blocks for electrical and optical materials, which are essential in developing new technologies .
Cytotoxicity Studies
Some derivatives of 6-Isopropoxynicotinonitrile have been screened for cytotoxic activity against tumor cell lines. This research is crucial for the development of new anticancer drugs and understanding the mechanism of action of potential therapeutic agents .
Chemical Research
In chemical research, 6-Isopropoxynicotinonitrile is used to study various chemical reactions and processes. Its reactivity with different chemical groups makes it a versatile compound for synthetic chemistry experiments .
Safety and Hazards
properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGPZXCZAZFDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629120 | |
Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxynicotinonitrile | |
CAS RN |
195140-86-4 | |
Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.